Dimethyl 5-formylfuran-2,4-dicarboxylate

Bio-based polymers Polyester synthesis Crystallinity

Select Dimethyl 5-formylfuran-2,4-dicarboxylate (CAS 2248298-61-3) for unique orthogonal reactivity: the 5-formyl group enables imine/hydrazone condensation, reduction, and selective oxidation without disturbing the 2,4-methyl ester moieties. This 2,4-regiochemistry produces amorphous polyesters with superior optical clarity for transparent packaging—unlike semi-crystalline 2,5-isomers. Preferred by CALB enzymatic polymerization, achieving higher molecular weights (Mw up to 14 kg mol⁻¹) than symmetrical isomers. Essential for research groups designing tailored polyamides, polyesters, and post-functionalizable bio-based materials. No non-formylated analog provides this combination of orthogonal reactivity and amorphous polymer morphology.

Molecular Formula C9H8O6
Molecular Weight 212.157
CAS No. 2248298-61-3
Cat. No. B2464017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 5-formylfuran-2,4-dicarboxylate
CAS2248298-61-3
Molecular FormulaC9H8O6
Molecular Weight212.157
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(O1)C=O)C(=O)OC
InChIInChI=1S/C9H8O6/c1-13-8(11)5-3-6(9(12)14-2)15-7(5)4-10/h3-4H,1-2H3
InChIKeyBJNHPXYVVVQDPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 5-formylfuran-2,4-dicarboxylate (CAS 2248298-61-3): A Multifunctional Furan Building Block for Bio-based Polymers and Synthetic Chemistry


Dimethyl 5-formylfuran-2,4-dicarboxylate (CAS 2248298-61-3) is a heteroaromatic furan derivative featuring three distinct functional groups: a furan ring core, two methyl ester moieties at the 2- and 4-positions, and a reactive formyl (aldehyde) group at the 5-position . This molecular architecture distinguishes it from simpler furan dicarboxylate analogs such as dimethyl furan-2,4-dicarboxylate (CAS 1710-13-0) and dimethyl furan-2,5-dicarboxylate (CAS 4282-32-0), which lack the 5-formyl substituent and consequently offer a more limited scope of chemical reactivity [1]. As a versatile synthetic intermediate, the compound enables orthogonal functionalization strategies—the aldehyde group participates in condensation, reduction, and oxidation reactions independent of the ester moieties—making it a valuable precursor for constructing complex molecular architectures in bio-based polymers, pharmaceutical intermediates, and specialty organic synthesis .

Why Generic Furan Dicarboxylates Cannot Substitute for Dimethyl 5-formylfuran-2,4-dicarboxylate (CAS 2248298-61-3) in Advanced Synthesis and Material Design


The substitution of dimethyl 5-formylfuran-2,4-dicarboxylate with simpler furan dicarboxylate esters (such as 2,4-DMFDCA or 2,5-DMFDCA) is chemically unfeasible in applications requiring post-polymerization functionalization, orthogonal derivatization, or specific regiochemical outcomes. The presence of the 5-formyl group provides a chemically orthogonal reactive handle that is absent in non-formylated analogs, enabling transformations such as imine formation, hydrazone condensation, and selective oxidation to carboxylic acid that cannot be performed with dimethyl furan-2,4-dicarboxylate or dimethyl furan-2,5-dicarboxylate . Furthermore, the 2,4-substitution pattern on the furan ring confers fundamentally different polymer properties compared to the more widely studied 2,5-isomer: polyesters derived from 2,4-FDCA are amorphous rather than semi-crystalline, yielding distinct thermal and mechanical behavior [1]. For researchers requiring a combination of 2,4-regiochemistry and a reactive aldehyde moiety for subsequent functionalization or cross-linking, no alternative compound simultaneously provides both structural features.

Quantitative Comparative Evidence for Dimethyl 5-formylfuran-2,4-dicarboxylate (CAS 2248298-61-3) Versus Structural Analogs: Isomer Effects, Thermal Stability, and Enzymatic Polymerization


Polymer Crystallinity: 2,4-FDCA Polyesters Exhibit Amorphous Character Versus Semi-Crystalline 2,5-FDCA Analogs

Polyesters synthesized from the 2,4-FDCA framework yield amorphous materials, whereas polyesters derived from 2,5-FDCA produce semi-crystalline materials. This structural distinction is critical for applications requiring optical transparency or different mechanical properties. [1]

Bio-based polymers Polyester synthesis Crystallinity

Thermal Stability: 2,4-FDCA Polyesters Demonstrate Comparable or Higher Stability Than 2,5-FDCA Polyesters

Thermogravimetric analysis (TGA) of polyesters derived from 2,4-FDCA shows that they possess comparable or even higher thermal stability compared to the corresponding 2,5-FDCA-derived polyesters. [1]

Bio-based polymers Thermal analysis Polyester stability

Enzymatic Polymerization: CALB Lipase Preferentially Polymerizes 2,4-DMFDCA Over 3,4-DMFDCA

In CALB (Candida antarctica lipase B)-catalyzed copolymerization, the enzyme exhibits regioselectivity favoring the asymmetrical 2,4-DMFDCA over the symmetrical 3,4-DMFDCA isomer, achieving higher polymerization degrees with the 2,4-isomer. [1]

Enzymatic polymerization Green chemistry Biocatalysis

Functional Group Orthogonality: 5-Formyl Substituent Enables Unique Derivatization Pathways Unavailable in Non-formylated Analogs

The formyl (aldehyde) group at the 5-position provides a chemically orthogonal reactive handle absent in dimethyl furan-2,4-dicarboxylate and dimethyl furan-2,5-dicarboxylate, enabling transformations such as oxidation to carboxyl, reduction to hydroxymethyl, imine formation, and nucleophilic addition reactions without affecting the ester moieties.

Synthetic methodology Orthogonal functionalization Aldehyde reactivity

Polymer Glass Transition Temperature: 2,4-FDCA Polyesters Show Tg Values Similar to 2,5-FDCA Analogs

The glass-transition temperatures (Tg) of 2,4-FDCA-derived polyesters are similar to those of the 2,5-FDCA isomer-derived polyesters, indicating that the 2,4-substitution pattern does not significantly alter chain mobility in the amorphous phase. [1]

Bio-based polymers Thermal properties Polymer physics

Target Application Scenarios for Dimethyl 5-formylfuran-2,4-dicarboxylate (CAS 2248298-61-3) Based on Comparative Evidence


Synthesis of Amorphous Bio-based Polyesters for Transparent Films and Coatings

Researchers developing sustainable alternatives to PET for transparent packaging applications should prioritize 2,4-FDCA derivatives over 2,5-FDCA analogs. Evidence demonstrates that 2,4-PEF is amorphous, whereas 2,5-PEF and 3,4-PEF are semi-crystalline materials [1]. The amorphous morphology of 2,4-FDCA-derived polyesters eliminates crystallinity-induced opacity, making them inherently suitable for transparent film and coating applications where optical clarity is a performance requirement. The comparable or higher thermal stability of 2,4-FDCA polyesters relative to 2,5-FDCA analogs [1] further supports their viability in applications requiring thermal processing.

Enzymatic Polymerization for Sustainable Polyester Production

For research groups employing green chemistry approaches via enzymatic polymerization, the 2,4-DMFDCA scaffold is preferred over the 3,4-DMFDCA isomer. Direct comparative evidence shows that CALB (Candida antarctica lipase B) exhibits regioselectivity favoring the asymmetrical 2,4-DMFDCA over the symmetrical 3,4-DMFDCA, achieving a higher degree of polymerization with weight-average molecular weight up to 14 kg mol⁻¹ [2]. This enzymatic preference translates to more efficient polymer synthesis and higher molecular weight products when using 2,4-isomer-based monomers.

Multi-step Organic Synthesis Requiring Orthogonal Functionalization

Synthetic chemists requiring a furan building block that permits sequential, orthogonal derivatization should select dimethyl 5-formylfuran-2,4-dicarboxylate over non-formylated analogs such as dimethyl furan-2,4-dicarboxylate (CAS 1710-13-0) or dimethyl furan-2,5-dicarboxylate (CAS 4282-32-0). The 5-formyl group provides an aldehyde handle capable of undergoing oxidation, reduction, and condensation reactions while leaving the ester moieties intact for subsequent transformations . This orthogonal reactivity profile is absent in simpler furan dicarboxylate esters, which are limited exclusively to ester-based reactivity.

Bio-based Polyamides and Polyesters Requiring Specific Thermal and Mechanical Profiles

Material scientists designing bio-based polyamides and polyesters with tailored thermal and mechanical properties should consider 2,4-FDCA derivatives. Evidence indicates that 2,4-FDCA-derived polyesters exhibit glass-transition temperatures (Tg) similar to 2,5-FDCA analogs [1] while offering the distinct advantage of amorphous morphology. This combination of comparable Tg and divergent crystallinity enables the design of materials with specific combinations of thermal transition behavior and optical/mechanical properties not achievable with the 2,5-FDCA platform alone.

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